3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

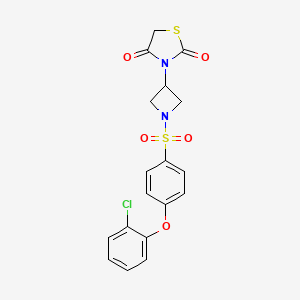

3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative featuring a sulfonated azetidine ring and a 2-chlorophenoxy-substituted phenyl group. Its structure integrates:

- A thiazolidine-2,4-dione core, a hallmark of antidiabetic agents like rosiglitazone.

- A sulfonylazetidine moiety, which enhances molecular rigidity and may improve target selectivity.

Synthesis: The compound is synthesized via sulfonylation of an azetidine intermediate, followed by coupling with a thiazolidinedione precursor. A representative method involves reacting 5-substituted thiazolidinedione derivatives with sulfonyl chlorides in the presence of a base (e.g., NaH) under inert conditions, as described for analogous TZD sulfonates .

Properties

IUPAC Name |

3-[1-[4-(2-chlorophenoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O5S2/c19-15-3-1-2-4-16(15)26-13-5-7-14(8-6-13)28(24,25)20-9-12(10-20)21-17(22)11-27-18(21)23/h1-8,12H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUMKWRFNILAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)N4C(=O)CSC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazolidine-2,4-dione Ring: This can be achieved by reacting a suitable dione precursor with a thiol under acidic or basic conditions.

Introduction of the Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction involving an appropriate amine and a halogenated precursor.

Attachment of the Sulfonyl Group: The sulfonyl group is typically introduced via a sulfonylation reaction using a sulfonyl chloride and a base.

Final Coupling: The final step involves coupling the thiazolidine-2,4-dione and azetidine intermediates under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Formation of the Sulfonamide Linkage

The azetidine-sulfonyl-phenyl moiety is synthesized via nucleophilic substitution. A primary amine on the azetidine ring reacts with 4-(2-chlorophenoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine):

This reaction is analogous to sulfonamide formations in TZD hybrids .

Thiazolidine-2,4-dione Core Assembly

The TZD ring is typically synthesized via cyclization of thiourea derivatives with α-haloacetic acids. For example:

Subsequent alkylation or coupling reactions introduce the azetidine-sulfonyl-phenyl substituent at the 3-position .

Final Coupling

The azetidine-sulfonamide intermediate is coupled to the TZD core via Mitsunobu or nucleophilic substitution reactions, often using coupling agents like EDCI/HOBt .

Nucleophilic Substitution Reactions

The sulfonamide group and azetidine ring are key reactive sites:

Sulfonamide Reactivity

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may hydrolyze to regenerate the sulfonic acid and amine.

-

Alkylation : The sulfonamide nitrogen can undergo alkylation with alkyl halides or epoxides .

Azetidine Ring Opening

The strained azetidine ring may undergo ring-opening reactions with nucleophiles (e.g., water, amines) under acidic conditions, forming linear amines or amides .

Condensation and Cyclization Reactions

The TZD core participates in Knoevenagel condensations with aldehydes or ketones, forming arylidene derivatives. For example:

Thermal Stability

Thiazolidine-2,4-diones are thermally stable up to 200°C. Degradation pathways include:

-

Oxidation : The sulfur atom in the TZD ring may oxidize to sulfoxide or sulfone derivatives.

-

Hydrolysis : Prolonged exposure to moisture may cleave the TZD ring, forming thiourea and carboxylic acid derivatives .

Photolytic Degradation

The 2-chlorophenoxy group is susceptible to photodegradation, potentially forming phenolic byproducts via dechlorination .

Biological Activity and Reactivity

While not explicitly studied for this compound, structurally related TZD-sulfonamide hybrids exhibit:

-

Antimicrobial Activity : MIC values of 2–16 µg/mL against Gram-positive bacteria .

-

Antioxidant Potential : DPPH radical scavenging with EC<sub>50</sub> values comparable to ascorbic acid .

-

Enzyme Inhibition : Binding to bacterial 3-dehydroquinase (binding affinity: −5.88 kcal/mol) .

Key Structural Insights

-

Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity at the azetidine ring, facilitating nucleophilic attacks.

-

Steric Hindrance : The 4-(2-chlorophenoxy)phenyl group limits reactivity at the TZD 5-position.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent. Its sulfonyl group can interact with biological targets involved in cancer progression, potentially inhibiting tumor growth and proliferation.

- Antibacterial Activity : Research indicates that compounds containing sulfonyl groups can exhibit antibacterial properties. This compound may be explored for its efficacy against various bacterial strains.

- Drug Development : Due to its unique structure, this compound serves as a lead candidate for the development of new pharmaceuticals targeting specific diseases, particularly those where existing treatments are inadequate.

Materials Science Applications

- Development of New Materials : The unique chemical structure allows for the exploration of this compound in creating advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

- Polymer Chemistry : Incorporating this compound into polymer matrices could lead to novel materials with tailored functionalities for applications in electronics or coatings.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of similar compounds:

- A study published in Medicinal Chemistry demonstrated that sulfonamide derivatives exhibit significant anticancer activity by targeting specific enzymes involved in tumor metabolism .

- Research highlighted in Journal of Biological Chemistry found that compounds with thiazolidine structures can modulate inflammatory responses, suggesting potential therapeutic uses in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

- Limitations: No direct in vivo data exist for the target compound; activity is extrapolated from structural analogues. Piperidine-based sulfonates (e.g., ) show higher CNS activity but lack metabolic relevance.

Biological Activity

3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines the structural features of thiazolidinediones and azetidines, which are known for their diverse therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic properties.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₅ClN₂O₅S₂

- Molecular Weight : 438.9 g/mol

- CAS Number : 1795086-08-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonyl group enhances its reactivity and binding affinity to proteins and enzymes involved in disease pathways. The thiazolidinedione moiety is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:

- Cytotoxicity Assays : In vitro tests on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrated significant cytotoxic effects. Compounds structurally related to thiazolidinediones have shown IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL against these cell lines, indicating a promising therapeutic index .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 1 | MCF-7 | 0.28 |

| Compound 2 | HepG2 | 9.6 |

| Compound 3 | MCF-7 | 10.10 |

Mechanisms of Anticancer Activity

The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. For example, a study indicated that derivatives with specific substituents significantly enhanced their antiproliferative activity by modulating the expression of genes involved in apoptosis and cell proliferation .

Anti-inflammatory Properties

Thiazolidinediones are generally recognized for their anti-inflammatory effects. The compound may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses through PPAR activation.

Case Studies

- Study on Thiazolidine Derivatives : A series of thiazolidine derivatives were synthesized and evaluated for their biological activity. Among these, certain compounds demonstrated significant antiproliferative effects against human cancer cell lines, suggesting that modifications on the thiazolidine scaffold can enhance biological efficacy .

- In Vivo Studies : Preliminary in vivo studies have indicated that compounds similar to thiazolidinediones can reduce tumor growth in animal models, further supporting their potential as anticancer agents .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including sulfonylation and cyclization. A representative approach involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and appropriate carbonyl compounds in a DMF/acetic acid solvent system. Post-reflux, the product is filtered and recrystallized from DMF-ethanol mixtures . Critical parameters include stoichiometric ratios (e.g., 1:1:2:3 molar ratios for thiosemicarbazide, chloroacetic acid, sodium acetate, and carbonyl compounds) and reaction time (2–3 hours under reflux).

Advanced: How can synthesis yield be optimized under green chemistry conditions?

Methodological Answer:

Catalyst selection is pivotal for yield optimization. Screening studies show that β-cyclodextrin-SO3H outperforms traditional catalysts (e.g., sulfamic acid or p-TSA) under solvent-free conditions, achieving 80% yield in 1 hour versus 20–50% with other catalysts . Key strategies include:

- Catalyst Screening : Use 10 mol% β-cyclodextrin-SO3H to reduce reaction time and improve regioselectivity.

- Solvent-Free Systems : Eliminate DMF/acetic acid to reduce toxicity and waste.

- Temperature Control : Maintain reflux conditions (100–120°C) to balance reactivity and decomposition risks.

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

A combination of 1H/13C NMR and FT-IR is essential. For example:

- NMR : Look for characteristic peaks: thiazolidinone carbonyl (δ ~170–175 ppm in 13C NMR) and azetidine protons (δ ~3.5–4.5 ppm in 1H NMR) .

- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and thiazolidinone (C=O stretch at 1680–1750 cm⁻¹) groups .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).

Advanced: How to resolve discrepancies in NMR data interpretation?

Methodological Answer:

Contradictions often arise from tautomerism or dynamic exchange processes. For instance, azetidine ring protons may exhibit splitting due to restricted rotation. Strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures to distinguish dynamic effects from impurities .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 5-benzylidene derivatives) to validate assignments .

Advanced: What methodologies assess environmental fate and ecological risks?

Methodological Answer:

Adopt a tiered approach from the INCHEMBIOL project:

Physicochemical Profiling : Determine logP (hydrophobicity), hydrolysis rates, and photostability .

Biotic/Abiotic Transformations : Use OECD 307/308 guidelines to study soil/water degradation pathways.

Ecotoxicology : Conduct acute/chronic assays (e.g., Daphnia magna LC50, algal growth inhibition) .

Risk Modeling : Apply PBT (Persistence, Bioaccumulation, Toxicity) indices to prioritize mitigation strategies.

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats. Avoid latex due to permeation risks .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of sulfonamide vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent contamination .

Advanced: How does the thiazolidinone ring influence stability and reactivity?

Methodological Answer:

The ring’s electron-deficient carbonyl group facilitates nucleophilic attacks, while the sulfur atom enhances redox activity. Stability studies show:

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >10) via ring-opening.

- Oxidative Stability : Susceptible to peroxide-mediated oxidation, forming sulfone derivatives .

- Thermal Stability : Decomposes above 200°C, confirmed by TGA-DSC analysis .

Advanced: How to design a study on structure-activity relationships (SAR)?

Methodological Answer:

Adopt a randomized block design with split-split plots for multivariate analysis :

Core Modifications : Synthesize analogs with varying substituents (e.g., 2-chlorophenoxy vs. 4-methoxyphenyl).

Bioactivity Assays : Test against target enzymes (e.g., PPAR-γ for antidiabetic activity) using dose-response curves.

Statistical Analysis : Apply ANOVA to correlate substituent electronic parameters (Hammett σ) with IC50 values.

Advanced: How to resolve contradictions in bioactivity data?

Methodological Answer:

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays.

- Dose-Response Redundancy : Repeat experiments across 3–4 independent replicates to confirm EC50/IC50 trends .

- Meta-Analysis : Compare with structurally related compounds (e.g., 4-thiazolidinones) to identify conserved activity patterns .

Advanced: What strategies improve regioselectivity in sulfonylation steps?

Methodological Answer:

- Directing Groups : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to orient sulfonylation at the para position .

- Catalytic Control : Use Lewis acids (e.g., ZnCl2) to stabilize transition states and minimize byproducts.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic sulfonyl chloride reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.